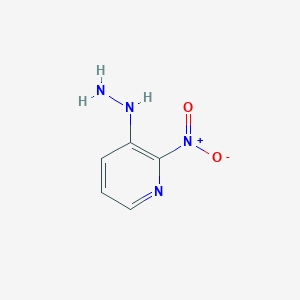

3-Hydrazinyl-2-nitropyridine

カタログ番号 B1313832

CAS番号:

57115-43-2

分子量: 154.13 g/mol

InChIキー: YNLZQSXUZWRKPF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

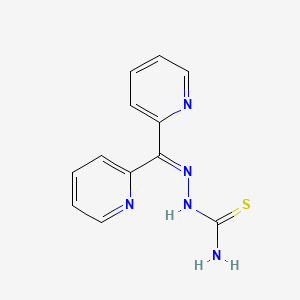

3-Hydrazinyl-2-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It is related to nitropyridines, which are a class of compounds that have been the subject of numerous studies due to their wide range of synthetic methods and substitution reactions .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 3-Hydrazinyl-2-nitropyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring are a hydrazino group (NH2NH2) at the 3-position and a nitro group (NO2) at the 2-position .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .科学的研究の応用

- Nitropyridines, including 3-nitropyridine, are used in organic synthesis . They can be obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .

- The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .

- 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

- This process has high regioselectivities and yields, affording a series of 4-substituted-2-alkylamino-5-nitropyridines .

- 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals .

- The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

- The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

- The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm² .

Organic Synthesis and Catalysis

Nonlinear Optics and Optical Limiting Applications

- 2-Hydrazinyl-3-nitropyridine, a biochemical similar to 3-Hydrazinyl-2-nitropyridine, has been used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

- From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Imidazopyridines are a class of drugs with a wide range of pharmacological activities, including sedative, hypnotic, and anti-inflammatory effects .

Proteomics Research

Synthesis of Imidazopyridines

Synthesis of 2-Substituted-5-Nitropyridines

- Nitropyridines, including 3-nitropyridine, are used in organic synthesis . They can be obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized .

- 2-Hydrazinyl-3-nitropyridine, a biochemical similar to 3-Hydrazinyl-2-nitropyridine, has been used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

Synthesis of Nitropyridines

Biochemical for Proteomics Research

Synthesis of Imidazopyridines

Safety And Hazards

特性

IUPAC Name |

(2-nitropyridin-3-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZQSXUZWRKPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482331 |

Source

|

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinyl-2-nitropyridine | |

CAS RN |

57115-43-2 |

Source

|

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-Fluorobenzo[d]isoxazol-3(2H)-one

99822-23-8

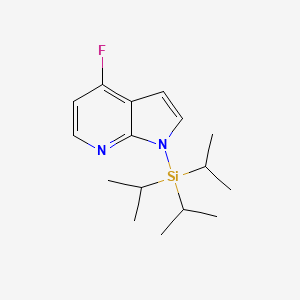

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

640735-25-7

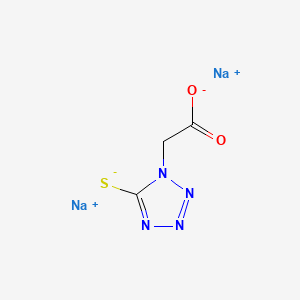

Disodium 5-sulphido-1H-tetrazole-1-acetate

61336-49-0

![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)